3,5-Dibenzyloxyphenylglyoxal hydrate
Description
Properties
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2,2-dihydroxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c23-21(22(24)25)18-11-19(26-14-16-7-3-1-4-8-16)13-20(12-18)27-15-17-9-5-2-6-10-17/h1-13,22,24-25H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPMBLLMOKXVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)C(O)O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974656 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-14-0 | |
| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2,2-dihydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Condensation of Phenolic Precursors
Method Overview:
This method involves the oxidative coupling of phenolic compounds, such as 3,5-dibenzyloxyphenol, with glyoxal derivatives under controlled conditions to form the target hydrate.
- Phenolic precursor (3,5-dibenzyloxyphenol) is dissolved in an appropriate solvent, typically ethanol or acetic acid.
- Glyoxal hydrate is added dropwise under stirring.
- An oxidizing agent, such as hydrogen peroxide or air, is introduced to facilitate oxidative coupling.
- The mixture is maintained at a specific temperature (often room temperature to 50°C) for several hours.
- The product precipitates out or is extracted using organic solvents like dichloromethane or ethyl acetate.
- Crystallization is enhanced by seeding or cooling.
- The oxidation process promotes formation of the phenylglyoxal core through oxidative coupling, with benzyloxy groups stabilizing the phenolic structure.
Direct Synthesis via Benzylation Followed by Oxidation
Method Overview:
This approach involves initial benzylation of phenolic hydroxyl groups, followed by oxidation of the benzylated phenol to generate the glyoxal hydrate.
- Phenol is reacted with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate to yield 3,5-dibenzyloxyphenol.
- The benzylated phenol is then subjected to oxidation, often using selenium dioxide or other mild oxidants, to form the glyoxal hydrate.
- The oxidation step is performed in solvents like acetic acid or dichloromethane at controlled temperatures (around 25-50°C).
- The resulting glyoxal hydrate is isolated by filtration or solvent evaporation.
- Benzylation stabilizes the phenolic structure, facilitating subsequent oxidation to the glyoxal hydrate.
Crystallization from Glyoxal Solutions (Based on Patent Methods)
Method Overview:
This method emphasizes the crystallization of glyoxal hydrate from concentrated aqueous solutions, which can be adapted for the synthesis of derivatives like 3,5-dibenzyloxyphenylglyoxal hydrate.
- Prepare a concentrated glyoxal solution (around 60-70% by weight).
- Add phenolic or benzylated phenolic compounds to the glyoxal solution.
- Heat the mixture moderately to promote molecular rearrangement and hydrate formation.
- Seed the solution with existing crystals to induce crystallization.
- Maintain the temperature below the initial heating temperature to favor crystalline hydrate formation.
- Isolate the crystalline product via filtration and dry under vacuum.
- Heating concentrated glyoxal solutions induces molecular rearrangement, forming stable crystalline hydrates with specific compositions.
Laboratory Synthesis via Multistep Organic Reactions
Method Overview:
A multistep synthesis involves preparing phenolic intermediates, benzylating them, and then oxidizing to form the glyoxal hydrate.
- Synthesize 3,5-dibenzyloxyphenol via benzylation of 3,5-dihydroxyphenol.
- Dissolve the benzylated phenol in an appropriate solvent.
- Add an oxidant such as selenium dioxide or perform air oxidation under mild heating.
- Monitor the reaction via TLC until the formation of the glyoxal hydrate is confirmed.
- Purify by column chromatography or recrystallization.
- The oxidation step is critical, and mild conditions prevent overoxidation or degradation of the sensitive glyoxal hydrate.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1. Oxidative Coupling | 3,5-Dibenzyloxyphenol + Glyoxal | H₂O₂ or air | Room temp to 50°C | Moderate | Stabilized by phenol groups |
| 2. Benzylation + Oxidation | Phenol + Benzyl bromide | Selenium dioxide or similar | 25-50°C | Variable | Benzyl groups facilitate oxidation |
| 3. Crystallization from Glyoxal | Glyoxal solution + phenolic compounds | Seeding | 25-50°C | High (crystalline hydrate) | Controlled heating and seeding |
| 4. Multistep Organic Synthesis | Phenolic intermediates | Oxidants (SeO₂, air) | Mild heating | Variable | Requires purification steps |
Notes and Considerations
- Purity of Starting Materials: High purity phenolic compounds and glyoxal solutions are essential for optimal yields.
- Reaction Control: Precise temperature and pH control during oxidation are crucial to prevent overoxidation or side reactions.
- Crystallization Techniques: Seeding and temperature control significantly influence crystalline hydrate formation.
- Safety Precautions: Handling glyoxal and oxidants requires appropriate safety measures due to their reactive nature.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyloxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety into alcohols or other reduced forms.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,5-Dibenzyloxyphenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibenzyloxyphenylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The glyoxal moiety can react with nucleophiles, leading to the formation of various adducts. The benzyloxy groups may also participate in interactions with other molecules, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 3,5-Dibenzyloxyphenylglyoxal hydrate with key structural analogs, emphasizing substituent-driven differences:
Key Observations:
- Substituent Bulkiness: The benzyloxy groups in this compound confer steric hindrance and lipophilicity, making it less polar than analogs with smaller substituents (e.g., methyl or dimethylamino groups) .
- Reactivity: Unlike the aldehyde analog (CAS 14615-72-6), the glyoxal hydrate group enables dual reactivity (keto and enol forms), facilitating applications in crosslinking or chelation .
- Solubility: Polar substituents (e.g., dimethylamino in SA-10023) increase water solubility, whereas benzyloxy groups favor solubility in organic solvents like dichloromethane or THF .
Biological Activity
3,5-Dibenzyloxyphenylglyoxal hydrate (CAS No. 59229-14-0) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by two benzyloxy groups attached to a phenyl ring and a glyoxal moiety. This configuration contributes to its reactivity and interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C22H20O5 |
| Molecular Weight | 364.39 g/mol |
| CAS Number | 59229-14-0 |
| Functional Groups | Benzyloxy, Glyoxal |
The biological activity of this compound primarily arises from its ability to interact with nucleophiles in biological systems. The glyoxal moiety can form adducts with amino acids and proteins, potentially modulating various biological pathways. The benzyloxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with biomolecules.
Key Mechanisms:
- Formation of Covalent Bonds : The carbonyl groups react with nucleophiles (e.g., amino groups in proteins), leading to covalent modifications that can alter protein function.
- Influence on Signaling Pathways : By modifying proteins involved in signaling pathways, the compound may impact processes such as apoptosis and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies have shown that the compound may possess cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells. These effects are likely due to the compound's ability to induce apoptosis through protein modification .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines, although specific mechanisms remain to be fully elucidated.
Case Studies
Several case studies have explored the biological effects of this compound:
- Cytotoxicity in Cancer Cell Lines :
-
Inhibition of Inflammatory Response :
- Another investigation focused on the compound's ability to modulate inflammatory responses in vitro. Findings suggested a dose-dependent reduction in cytokine production in macrophages treated with the compound.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Synthesis and Derivatives : The compound serves as a precursor for various heterocyclic compounds with potential therapeutic applications. Its structural features allow for diverse chemical transformations that can lead to derivatives with enhanced biological activity.
- Comparative Studies : When compared to similar compounds such as 3,4-Dibenzyloxyphenylglyoxal hydrate, this compound demonstrated superior cytotoxicity against certain cancer cell lines, indicating its unique efficacy profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dibenzyloxyphenylglyoxal hydrate, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via oxidation of 3,5-dibenzyloxybenzyl alcohol or through glyoxalation of protected phenolic derivatives. A documented procedure involves using dimethylformamide (DMF) as a solvent with cesium carbonate as a base, under inert nitrogen atmospheres to prevent oxidation side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of benzyl-protected precursor to oxidizing agent) and controlled temperature (e.g., 0–25°C). Prolonged reaction times (>72 hours) may improve conversion but risk decomposition.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the glyoxal hydrate moiety and benzyl protecting groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (O-H) bands from the hydrate . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, while mass spectrometry (ESI-MS) verifies molecular weight. Differential Scanning Calorimetry (DSC) can detect hydrate decomposition temperatures .
Advanced Research Questions
Q. How does the hydrate form influence experimental reproducibility, and what protocols mitigate instability during storage?
- Methodological Answer : The hydrate form is hygroscopic, leading to variability in water content under ambient conditions. To ensure stability, store the compound in anhydrous environments (e.g., desiccators with P₂O₅) at –20°C. Pre-experiment characterization (e.g., Karl Fischer titration) quantifies residual water. Thermal gravimetric analysis (TGA) can assess dehydration kinetics, guiding optimal handling temperatures .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing this compound?
- Methodological Answer : Discrepancies in catalytic efficiency often arise from solvent polarity and base strength variations. For example, DMF with cesium carbonate (pKa ~10) may outperform tetrahydrofuran (THF) with weaker bases like K₂CO₃ (pKa ~6) due to enhanced deprotonation of intermediates . Systematic studies comparing turnover numbers (TONs) under controlled conditions (solvent, temperature, base) are recommended. Kinetic profiling (e.g., in situ IR monitoring) can identify rate-limiting steps .
Q. What purification strategies address challenges posed by byproducts or hydrate sensitivity?
- Methodological Answer : Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:2 v/v) effectively separates glyoxal hydrate from benzyl-protected byproducts. For heat-sensitive batches, low-temperature recrystallization (e.g., using methanol/water mixtures at 4°C) preserves the hydrate structure. Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 60:40) achieves >95% purity .
Q. How can computational modeling guide the design of derivatives with enhanced reactivity or stability?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions at the glyoxal carbonyl group, identifying sites for nucleophilic attack. Molecular dynamics simulations model hydrate stability in aqueous vs. nonpolar solvents. For example, substituting benzyl groups with electron-withdrawing protectors (e.g., trifluoroacetyl) may reduce hydrolysis susceptibility, as suggested by Mulliken charge analysis .
Data Analysis and Experimental Design
Q. What statistical approaches validate reproducibility in synthetic yields across independent studies?
- Methodological Answer : Use ANOVA to compare yields from ≥3 independent trials under identical conditions. Confidence intervals (95%) identify outliers caused by uncontrolled variables (e.g., humidity). Meta-analysis of published data (e.g., from Sigma-Aldrich lot records ) can highlight batch-to-batch variability.
Q. How do solvent polarity and pH affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize the glyoxal hydrate’s transition state in nucleophilic additions, while acidic conditions (pH <5) protonate the carbonyl, reducing electrophilicity. Systematic pH-rate profiling (e.g., using Britton-Robinson buffers) quantifies optimal reactivity windows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
